molecular formula C20H22N2O2 B2423412 1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(2-methylphenoxy)propan-2-ol CAS No. 1018161-40-4

1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(2-methylphenoxy)propan-2-ol

Cat. No.: B2423412
CAS No.: 1018161-40-4
M. Wt: 322.408
InChI Key: PABKJZXJDDAJLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(2-methylphenoxy)propan-2-ol is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(2-methylphenoxy)propan-2-ol typically involves the following steps:

    Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Cyclopropyl Substitution:

    Ether Formation: The final step involves the formation of the ether linkage between the benzimidazole and the 2-methylphenoxy group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(2-methylphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzimidazole ring or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases like cancer, infections, and neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(2-methylphenoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Benzimidazolyl)-3-(2-methylphenoxy)propan-2-ol: Lacks the cyclopropyl group.

    1-(2-Cyclopropylbenzimidazolyl)-3-(2-phenoxy)propan-2-ol: Lacks the methyl group on the phenoxy ring.

Uniqueness

1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(2-methylphenoxy)propan-2-ol is unique due to the presence of both the cyclopropyl and 2-methylphenoxy groups, which may confer specific biological activities and chemical properties not found in similar compounds.

Properties

IUPAC Name

1-(2-cyclopropylbenzimidazol-1-yl)-3-(2-methylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14-6-2-5-9-19(14)24-13-16(23)12-22-18-8-4-3-7-17(18)21-20(22)15-10-11-15/h2-9,15-16,23H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABKJZXJDDAJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C3=CC=CC=C3N=C2C4CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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